molecular formula C11H11BrN2OS B2602692 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole CAS No. 863000-90-2

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole

Cat. No. B2602692
CAS RN: 863000-90-2
M. Wt: 299.19
InChI Key: BSGYBUVBUZPKFZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is a chemical compound . It belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Sonogashira cross-coupling reaction between 4-bromo-2, 1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H11BrN2OS . The SMILES string representation is Brc1cccc2nsnc12 . The molecular weight is 299.19 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 299.19 . It is a solid compound .

Scientific Research Applications

Antimycobacterial Activity

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole and its derivatives exhibit promising antimicrobial activities, including against mycobacteria. In a study by Sathe et al. (2011), the synthesis of fluorinated benzothiazolo imidazole compounds, including derivatives of 2-amino benzothiazole treated with morpholino among other substituents, showed significant antimicrobial activity. These compounds were obtained through a process involving the treatment with DMF to achieve various derivatives, some of which demonstrated notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Structural and Spectral Analysis

The structural and spectral characteristics of this compound derivatives have been extensively studied. Franklin et al. (2011) focused on the crystal structure of a Mannich base derivative, highlighting its molecular structure stabilized by weak hydrogen bonds and π interactions. This detailed analysis contributes to the understanding of the chemical and physical properties of benzothiazole derivatives, paving the way for their potential application in various fields (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).

Synthetic Utility for Antitubercular Activity

Taj, Raikar, and Kamble (2014) explored the synthetic utility of sydnones to couple pharmacologically important heterocycles for antitubercular activity. The study utilized 4-bromo-3-arylsydnones reacted with benzotriazole/benzothiazolin-2-thione/morpholine to create compounds that exhibited good inhibition against Mycobacterium tuberculosis, showcasing the potential of such derivatives in antitubercular drugs (Taj, Raikar, & Kamble, 2014).

Environmental Detection and Analysis

Kumata, Takada, and Ogura (1996) described an analytical method for the detection of 2-(4-Morpholinyl)benzothiazole in environmental samples. This method, involving gas chromatography with a flame photometric detector, allows for the sensitive and selective detection of benzothiazole derivatives in street dusts and river sediments, indicating its utility in environmental monitoring and assessment (Kumata, Takada, & Ogura, 1996).

Mechanism of Action

Target of Action

tuberculosis , suggesting that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may also target similar biological pathways or enzymes.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is possible that this compound may affect similar pathways, leading to downstream effects that inhibit the growth or survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that this compound may lead to similar effects, such as inhibition of M. tuberculosis growth or survival.

properties

IUPAC Name

4-(4-bromo-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYBUVBUZPKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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